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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1293924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Hydroxy-3-methoxybenzonitrile, also known as vanillonitrile, is a valuable intermediate in

the synthesis of various pharmaceuticals and other bioactive molecules. Its structure, derived

from vanillin, incorporates a benzonitrile core with hydroxyl and methoxy functional groups,

which provide avenues for diverse chemical modifications. Nuclear Magnetic Resonance

(NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity

assessment of such organic compounds. This application note provides a detailed

interpretation of the proton (¹H) NMR spectrum of 4-hydroxy-3-methoxybenzonitrile and a

standard protocol for sample preparation and analysis.

Molecular Structure and Proton Environments
The chemical structure of 4-hydroxy-3-methoxybenzonitrile (C₈H₇NO₂) consists of a

benzene ring substituted with a nitrile (-CN) group, a hydroxyl (-OH) group, and a methoxy (-

OCH₃) group. The protons on the molecule are found in distinct chemical environments, which

give rise to a characteristic ¹H NMR spectrum.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-hydroxy-3-methoxybenzonitrile was acquired in deuterated

chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to
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tetramethylsilane (TMS) as an internal standard.

Proton

Assignment

Chemical Shift

(δ) (ppm)
Multiplicity

Coupling

Constant (J)

(Hz)

Integration

H-5 6.95 d 8.0 1H

H-2 7.13 d 8.0 1H

H-6 7.23 d 8.0 1H

-OCH₃ 3.83 s - 3H

-OH Varies br s - 1H

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the sample

concentration, temperature, and solvent purity. It often appears as a broad singlet.

Spectral Interpretation
The ¹H NMR spectrum of 4-hydroxy-3-methoxybenzonitrile in CDCl₃ displays a set of well-

resolved signals corresponding to the aromatic protons and the methoxy group protons.

Aromatic Protons (H-2, H-5, H-6): The three protons on the benzene ring appear in the

aromatic region of the spectrum, typically between 7.0 and 7.5 ppm.

The proton at the 5-position (H-5), which is ortho to the hydroxyl group, is observed as a

doublet at approximately 6.95 ppm.[1]

The proton at the 2-position (H-2), adjacent to the nitrile group, gives a doublet at around

7.13 ppm.[1]

The proton at the 6-position (H-6), which is ortho to both the nitrile and methoxy groups,

appears as a doublet at approximately 7.23 ppm.[1]

The observed doublet multiplicities for these aromatic protons are due to coupling with

their adjacent aromatic protons, with a typical ortho-coupling constant (J) of around 8.0

Hz.[1]
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Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not

couple with any other protons. Consequently, they appear as a sharp singlet at

approximately 3.83 ppm.[1]

Hydroxyl Proton (-OH): The proton of the hydroxyl group is exchangeable and its chemical

shift can be variable. It typically appears as a broad singlet and its integration corresponds to

one proton.

Experimental Protocol: ¹H NMR Sample Preparation
and Acquisition
This protocol outlines the standard procedure for preparing a sample of 4-hydroxy-3-
methoxybenzonitrile for ¹H NMR analysis.

Materials:

4-Hydroxy-3-methoxybenzonitrile

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tube and cap

Pasteur pipette and bulb

Small vial

Glass wool

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

Sample Weighing: Accurately weigh approximately 5-20 mg of 4-hydroxy-3-
methoxybenzonitrile into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g.,

CDCl₃) to the vial. If the solvent does not contain an internal standard, add a small drop of
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TMS.

Dissolution: Gently swirl the vial to dissolve the sample completely.

Filtration: To remove any particulate matter that could affect the spectral resolution, filter the

solution into a clean NMR tube. This can be done by passing the solution through a small

plug of glass wool placed in a Pasteur pipette.

Sample Transfer: Carefully transfer the filtered solution into the NMR tube to a height of

about 4-5 cm.

Capping: Cap the NMR tube securely.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Data Acquisition: Set up the desired experimental parameters on the NMR spectrometer,

including the number of scans, pulse width, and acquisition time. Acquire the ¹H NMR

spectrum.

Data Processing: Process the acquired free induction decay (FID) by applying Fourier

transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualizations
Molecular Structure and Proton Numbering
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Structure of 4-Hydroxy-3-methoxybenzonitrile

C

C(H) C≡N

C(OCH3)

C(OH) OCH3

C(H) OH

C(H)

Click to download full resolution via product page

Caption: Molecular structure of 4-hydroxy-3-methoxybenzonitrile with aromatic protons

highlighted.

¹H NMR Experimental Workflow
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Workflow for ¹H NMR Analysis
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Click to download full resolution via product page

Caption: A simplified workflow for acquiring and processing a ¹H NMR spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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